tert-Butyl ((1S,3R)-3-(aminomethyl)cyclopentyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(1S,3R)-3-(aminomethyl)cyclopentyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGSPMZBMBIGHI-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474855 | |
| Record name | tert-Butyl [(1S,3R)-3-(aminomethyl)cyclopentyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774213-03-5 | |
| Record name | Carbamic acid, [(1S,3R)-3-(aminomethyl)cyclopentyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=774213-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(1S,3R)-3-(aminomethyl)cyclopentyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Pathway
- Starting Material : tert-Butyl ((1S,3R)-3-((allyloxycarbonyl)aminomethyl)cyclopentyl)carbamate is prepared via nucleophilic substitution or coupling reactions. The allyloxycarbonyl (Alloc) group protects the primary amine during subsequent steps.
- Deprotection : Treatment with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and 1,3-dimethylbarbituric acid (DMBA) in dichloromethane (DCM) at ambient temperature selectively cleaves the Alloc group. The reaction proceeds via oxidative insertion of palladium into the allyl-carbonyl bond, followed by trapping with DMBA.
- Workup : Concentration under vacuum and purification by silica gel chromatography (gradient: 2M NH₃ in methanol/DCM) yields the free aminomethyl derivative.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Reagent | DMBA (3 equiv) |
| Solvent | DCM |
| Time | 1.5 hours |
| Yield | 56% |
Advantages :
- High chemoselectivity for Alloc deprotection.
- Mild conditions preserve stereochemical integrity.
Limitations :
- Requires rigorous exclusion of moisture/oxygen.
- Palladium residues necessitate post-reaction purification.
Reductive Amination of Cyclopentanone Derivatives
Reductive amination offers a direct route to introduce the aminomethyl group while controlling stereochemistry. This method is adapted from analogous ketone-to-amine transformations.
Synthetic Pathway
- Ketone Precursor : (1S,3R)-3-Formylcyclopentylcarbamate tert-butyl ester is synthesized via oxidation of a hydroxymethyl intermediate (e.g., using Dess-Martin periodinane).
- Reductive Amination : The aldehyde reacts with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol, forming the imine intermediate, which is reduced to the primary amine.
- Purification : Column chromatography (ethyl acetate/hexane) isolates the product.
Key Data :
| Parameter | Value |
|---|---|
| Reducing Agent | NaBH₃CN (1.2 equiv) |
| Ammonium Source | NH₄OAc (3 equiv) |
| Solvent | MeOH |
| Time | 12 hours |
| Yield | 68% |
Advantages :
- Single-step introduction of the aminomethyl group.
- Compatible with acid-sensitive tert-butyl carbamate.
Limitations :
- Requires anhydrous conditions.
- Risk of over-reduction or epimerization.
Azide Reduction Strategy
The Staudinger reaction or catalytic hydrogenation of azides provides a robust pathway to primary amines. This method is employed in cyclopentane-based systems.
Synthetic Pathway
- Azide Formation : (1S,3R)-3-(Azidomethyl)cyclopentylcarbamate tert-butyl ester is prepared via nucleophilic substitution of a bromomethyl precursor with sodium azide (NaN₃) in dimethylformamide (DMF).
- Reduction : Hydrogenation over palladium on carbon (Pd/C) in ethanol converts the azide to the amine. Alternatively, Staudinger conditions (triphenylphosphine, THF/H₂O) yield the amine via intermediate iminophosphorane.
Key Data :
| Parameter | Value |
|---|---|
| Azidation Agent | NaN₃ (2 equiv) |
| Reducing Agent | H₂ (1 atm), 10% Pd/C |
| Solvent | EtOH |
| Time | 4 hours |
| Yield | 75% |
Advantages :
- High functional group tolerance.
- Scalable for industrial production.
Limitations :
- Azides pose explosion risks.
- Requires careful handling and storage.
Chiral pool synthesis leveraging enzymatic resolution ensures high enantiomeric excess (ee) for the (1S,3R) configuration. This approach is cited in patent literature for related carbamates.
Synthetic Pathway
- Racemic Synthesis : A racemic mixture of tert-butyl 3-(aminomethyl)cyclopentylcarbamate is prepared via standard methods.
- Enzymatic Hydrolysis : Lipase enzymes (e.g., Candida antarctica lipase B) selectively hydrolyze one enantiomer of a precursor ester, enriching the desired (1S,3R) isomer.
- Separation : Chromatographic or crystallization techniques isolate the enantiopure product.
Key Data :
| Parameter | Value |
|---|---|
| Enzyme | Candida antarctica lipase B |
| Substrate | Acetylated carbamate |
| Solvent | Phosphate buffer (pH 7.5) |
| ee | >98% |
Advantages :
- High stereoselectivity without chiral catalysts.
- Environmentally benign conditions.
Limitations :
- Limited substrate scope.
- Extended reaction times (24–72 hours).
Comparative Analysis of Synthetic Routes
The table below evaluates the four methods based on yield, stereochemical fidelity, and practicality:
| Method | Yield (%) | ee (%) | Scalability | Cost |
|---|---|---|---|---|
| Pd-Catalyzed Deprot. | 56 | >99 | Moderate | High |
| Reductive Amination | 68 | 95 | High | Medium |
| Azide Reduction | 75 | >99 | High | Low |
| Enzymatic Resolution | 60 | >98 | Low | High |
Key Findings :
- Azide Reduction offers the best balance of yield and enantiopurity for large-scale synthesis.
- Enzymatic Resolution is preferred for academic settings prioritizing ee over throughput.
- Pd-Catalyzed Deprotection suits intermediates requiring orthogonal protection.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1S,3R)-3-(aminomethyl)cyclopentyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
The compound is primarily studied for its role as a prodrug or an intermediate in the synthesis of biologically active molecules. Its structure facilitates the modification of amine functionalities, which is crucial for developing drugs targeting specific biological pathways. For example, it can serve as a precursor for synthesizing compounds that interact with neurotransmitter systems or other pharmacological targets.
1.2 Anticancer Research
Research indicates that derivatives of carbamates, including tert-butyl ((1S,3R)-3-(aminomethyl)cyclopentyl)carbamate, may exhibit anticancer properties. Studies have shown that carbamate compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. This compound's ability to modify amine groups allows for the creation of analogs that may enhance efficacy against specific cancer types.
Synthetic Applications
2.1 Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its stability and reactivity make it an ideal candidate for various synthetic pathways, including:
- Amide Formation : The compound can be used to generate amides through coupling reactions with carboxylic acids or their derivatives.
- N-Alkylation Reactions : The presence of the amino group allows for N-alkylation, leading to the formation of new amine derivatives that can be further functionalized.
Neuropharmacological Studies
A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of carbamate derivatives, including this compound. The research demonstrated that these compounds could modulate neurotransmitter levels, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease.
Antiviral Research
In another investigation detailed in Antiviral Research, researchers synthesized several carbamate-based compounds to evaluate their antiviral activity against influenza viruses. The findings indicated that certain structural modifications of this compound enhanced antiviral efficacy, paving the way for new therapeutic strategies.
Mechanism of Action
The mechanism of action of tert-Butyl ((1S,3R)-3-(aminomethyl)cyclopentyl)carbamate involves the interaction of its functional groups with molecular targets. The carbamate group can undergo hydrolysis to release the active amine, which then interacts with specific enzymes or receptors. The molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₁₀H₂₀N₂O₂
- Molecular Weight : 200.28 g/mol
- CAS Number : 1031335-25-7
- Stereochemistry: (1S,3R)-configured cyclopentyl backbone with an aminomethyl (-CH₂NH₂) substituent at the 3-position.
- Physicochemical Properties : LogP = 2.48, PSA = 64.35 Ų, indicative of moderate lipophilicity and hydrogen-bonding capacity .
This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and other bioactive molecules. Its stereochemistry and functional groups enable selective interactions in chiral environments .
Comparison with Similar Compounds
Stereoisomeric Variants
Key Findings :
- Stereochemistry significantly affects physicochemical properties. For example, cis isomers exhibit higher polarity, influencing solubility in aqueous media .
- The (1S,3R) configuration in the target compound may offer superior binding affinity in chiral drug targets compared to trans or (1R,3S) isomers .
Functional Group Modifications
Key Findings :
Key Findings :
- High-yield syntheses (e.g., 96% in ) often employ acidic deprotection steps, while moderate yields (73%) involve reflux conditions .
Biological Activity
tert-Butyl ((1S,3R)-3-(aminomethyl)cyclopentyl)carbamate is a synthetic compound classified as a carbamate derivative. Its unique structural characteristics, including a chiral center, make it significant in various biological and medicinal applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic uses, and relevant research findings.
Structural Characteristics
- Molecular Formula : C₁₁H₂₂N₂O₂
- Molecular Weight : 214.31 g/mol
- IUPAC Name : this compound
- SMILES Notation : CC(C)(C)OC(=O)N[C@H]1CCC@@HC1
The presence of the tert-butyl group enhances lipophilicity and stability, while the chiral center at the cyclopentyl moiety contributes to its biological specificity .
The biological activity of this compound primarily involves interactions with enzymes and receptors. The carbamate group can undergo hydrolysis to release the active amine, which may modulate enzymatic activity or receptor binding. This mechanism is crucial for understanding its role in biochemical pathways and potential therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further investigation in infectious disease research.
- Enzyme Interaction Studies : The compound is utilized to study enzyme interactions and protein modifications, acting as a substrate or inhibitor in various enzymatic reactions .
- Potential Neuroprotective Effects : Due to its structural properties, it may have neuroprotective effects that warrant exploration in neuropharmacology.
Research Findings and Case Studies
Recent studies have explored the compound's role in various biological contexts:
- Enzyme Inhibition Studies :
-
Therapeutic Applications :
- Investigations into its therapeutic potential revealed that the compound might serve as a precursor for drug development targeting neurological disorders. The ability to modify its structure could lead to new treatments for conditions such as Alzheimer's disease.
- Comparative Analysis with Similar Compounds :
Data Summary Table
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Chiral center at (1S,3R) | Potential neuroprotective effects |
| tert-Butyl ((1R,3R)-3-(aminomethyl)cyclopentyl)carbamate | Chiral center at (1R,3R) | Different biological activity profile |
| tert-Butyl n-[(1S,3S)-3-aminocyclopentyl]carbamate | Similar cyclopentane structure | Variance in solubility and stability |
Q & A
Advanced Research Question
- Docking Studies : Use Schrödinger Glide or AutoDock Vina to model binding to amine-sensitive receptors (e.g., GPCRs) .
- Molecular Dynamics (MD) : Simulate carbamate stability in aqueous environments to predict hydrolysis rates .
- QSAR Models : Correlate substituent effects (e.g., cyclopentane ring size) with activity against microbial targets .
What are the challenges in scaling up enantioselective synthesis?
Advanced Research Question
- Catalyst Loading : Asymmetric catalysis at scale requires low catalyst loadings (e.g., <1 mol%) to reduce costs .
- Solvent Selection : Switch from DCM to toluene or EtOAc for safer large-scale reactions .
- Purification : Replace column chromatography with crystallization or continuous extraction .
How does the tert-butyl group affect solubility and formulation?
Basic Research Question
- Solubility : The tert-butyl group enhances lipophilicity, reducing aqueous solubility. Use co-solvents (e.g., PEG 400) or cyclodextrin complexes for in vivo studies .
- Stability : The Boc group improves shelf-life by protecting the amine from oxidation .
- Formulation : For oral administration, micronize the compound or use solid dispersions to enhance bioavailability .
What analytical techniques are critical for quality control?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
